![molecular formula C13H16O5 B021503 1-(3,4,5-Trimethoxyphenyl)butane-1,3-dione CAS No. 100613-36-3](/img/structure/B21503.png)
1-(3,4,5-Trimethoxyphenyl)butane-1,3-dione
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Overview
Description
1-(3,4,5-Trimethoxyphenyl)butane-1,3-dione, also known as TMB-4, is a synthetic compound that has gained significant attention in scientific research due to its potential application in medicine and drug development. TMB-4 belongs to the family of butanedione derivatives and is structurally similar to curcumin, a natural compound found in turmeric.
Mechanism Of Action
The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)butane-1,3-dione is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), and reduce the production of reactive oxygen species (ROS) in cells. 1-(3,4,5-Trimethoxyphenyl)butane-1,3-dione has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-(3,4,5-Trimethoxyphenyl)butane-1,3-dione has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. It has been found to reduce inflammation and oxidative stress in animal models of disease, such as arthritis and neurodegenerative disorders. 1-(3,4,5-Trimethoxyphenyl)butane-1,3-dione has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(3,4,5-Trimethoxyphenyl)butane-1,3-dione in lab experiments is its stability and solubility in a variety of solvents. It also has a relatively low toxicity profile, making it a safe compound to work with in vitro and in vivo. However, one limitation of using 1-(3,4,5-Trimethoxyphenyl)butane-1,3-dione is its limited availability and high cost, which may hinder its widespread use in research.
Future Directions
There are several future directions for research on 1-(3,4,5-Trimethoxyphenyl)butane-1,3-dione. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory and neurodegenerative diseases. Another area of research is its potential use as a drug delivery system for targeting cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,4,5-Trimethoxyphenyl)butane-1,3-dione and its potential interactions with other drugs and compounds.
Synthesis Methods
The synthesis of 1-(3,4,5-Trimethoxyphenyl)butane-1,3-dione can be achieved through a multistep process involving the reaction of 3,4,5-trimethoxybenzaldehyde with butane-1,3-dione in the presence of a base catalyst. The resulting product is purified through column chromatography and recrystallization to obtain pure 1-(3,4,5-Trimethoxyphenyl)butane-1,3-dione.
Scientific Research Applications
1-(3,4,5-Trimethoxyphenyl)butane-1,3-dione has been studied extensively for its potential application in medicine and drug development. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. 1-(3,4,5-Trimethoxyphenyl)butane-1,3-dione has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
properties
CAS RN |
100613-36-3 |
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Product Name |
1-(3,4,5-Trimethoxyphenyl)butane-1,3-dione |
Molecular Formula |
C13H16O5 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)butane-1,3-dione |
InChI |
InChI=1S/C13H16O5/c1-8(14)5-10(15)9-6-11(16-2)13(18-4)12(7-9)17-3/h6-7H,5H2,1-4H3 |
InChI Key |
RLECIGKIHMADPU-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Canonical SMILES |
CC(=O)CC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
synonyms |
1-(3,4,5-TRIMETHOXYPHENYL)BUTANE-1,3-DIONE |
Origin of Product |
United States |
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